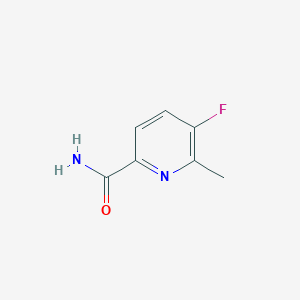
5-Fluoro-6-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methylpicolinamide is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the picolinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpicolinamide typically involves a multi-step process. One common method includes the following steps:
Oxalyl Dichloride Reaction: The starting material is treated with oxalyl dichloride in the presence of N,N-dimethylformamide and dichloromethane at temperatures ranging from 0 to 25°C under an inert atmosphere.
Ammonium Hydroxide Reaction: The intermediate product is then reacted with ammonium hydroxide in tetrahydrofuran at similar temperature conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive reagents and complex purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methylpicolinamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, leading to increased potency and selectivity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorine substitution.
6-Fluoropicolinamide: Another fluorinated picolinamide with the fluorine atom at a different position.
5-Fluoro-2-methylpyridine: A related compound with a different substitution pattern.
Uniqueness: 5-Fluoro-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7FN2O |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
5-fluoro-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
Clave InChI |
SBDQNXNQFWDPLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


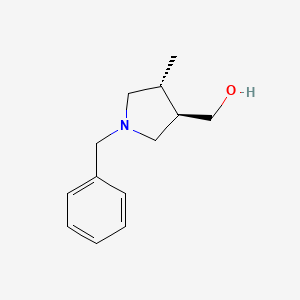

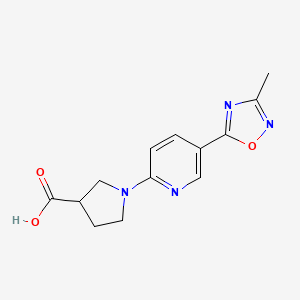

![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
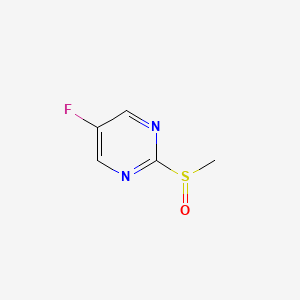
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)

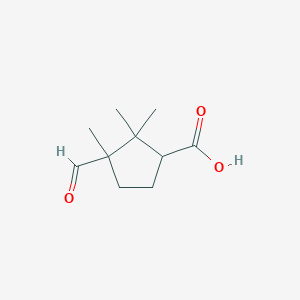
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)



